N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Overview
Description
Scientific Research Applications
Chemical Modification and Biological Properties
- The chemical modification of the pyridine moiety in related compounds has been explored to optimize biological properties. Specifically, the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus has shown promise in enhancing biological activity. One study recommends 4-fluorobenzylamide for further research as a potential new analgesic, due to its significant specific effect (Ukrainets et al., 2015).
Synthesis and Reaction Studies
- The synthesis of certain carboxamide derivatives has been investigated, revealing their inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Vieweg et al., 1992).
- Another study detailed the synthesis of novel pyrido and thieno pyrimidines, which are used as synthons for other polyheterocyclic systems, demonstrating the versatility of these compounds in synthetic chemistry (Bakhite et al., 2005).
Antimicrobial Activity
- Research into derivatives of thieno[2,3-d]pyrimidine-6-carboxamides has shown that they possess antimicrobial activity. One study found that these compounds were more active than reference drugs against certain strains of bacteria and fungi (Kolisnyk et al., 2015).
Antianaphylactic and Anti-inflammatory Properties
- Some derivatives have been found to exhibit significant antianaphylactic activity, making them potential candidates for allergy treatments. This includes compounds like 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines which have shown high inhibition rates in the rat passive cutaneous anaphylaxis test (Connor et al., 1984).
- Similarly, a study on new thieno[2,3-d]pyrimidine derivatives highlighted their potential as antimicrobial and anti-inflammatory agents. These compounds showed notable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Tandem Transformations and Novel Syntheses
- Research on the tandem transformations of amino and carbonyl/nitrile groups in thiophenes has led to the synthesis of new thienopyrimidines, contributing to the field of heterocyclic chemistry (Pokhodylo et al., 2010).
Antimicrobial and Antitumor Potential
- Certain thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity, with some showing promising results against various microbial strains (Chambhare et al., 2003).
- Additionally, new thienopyridine and pyridothienopyrimidine derivatives have been developed with expected antitumor activity. Some of these compounds demonstrated potency against liver tumor cell lines, offering potential in cancer research (Kadah, 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-16(19-10-4-5-12-13(7-10)25-9-24-12)14-8-11-17(26-14)20-15-3-1-2-6-21(15)18(11)23/h1-8H,9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXVRHBCBAHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.